4-(2-Methanesulfonamidoethyl)benzene-1-sulfonamide
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Overview
Description
4-(2-Methanesulfonamidoethyl)benzene-1-sulfonamide is a chemical compound known for its applications in various scientific research fields. It is characterized by the presence of both sulfonamide and methanesulfonamido groups, which contribute to its unique chemical properties.
Mechanism of Action
Target of Action
It is known that sulfonamide derivatives often interact with enzymes or receptors in the body, disrupting their normal function .
Mode of Action
Sulfonamides generally work by inhibiting the function of their target enzymes or receptors . The methylsulfonyl group in the compound could potentially interact with these targets, leading to changes in their activity.
Biochemical Pathways
Sulfonamides are known to interfere with various biochemical pathways, often leading to the inhibition of bacterial growth or other biological effects .
Pharmacokinetics
They are metabolized in the liver and excreted in the urine . These properties can significantly impact the bioavailability of the compound.
Result of Action
Based on the general properties of sulfonamides, it can be inferred that the compound may lead to the inhibition of certain enzymes or receptors, potentially disrupting normal cellular functions .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of 4-{2-[(Methylsulfonyl)amino]ethyl}benzenesulfonamide. For instance, the compound’s solubility and stability might be affected by the pH of the environment . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methanesulfonamidoethyl)benzene-1-sulfonamide typically involves the reaction of benzene-1-sulfonamide with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methanesulfonamidoethyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
4-(2-Methanesulfonamidoethyl)benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine: Another sulfonamide compound used in veterinary medicine.
Sulfadiazine: Used in combination with other drugs to treat infections.
Sulfanilamide: A precursor to many sulfonamide drugs.
Uniqueness
4-(2-Methanesulfonamidoethyl)benzene-1-sulfonamide is unique due to its specific structural features, which allow it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its dual functional groups make it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
4-[2-(methanesulfonamido)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O4S2/c1-16(12,13)11-7-6-8-2-4-9(5-3-8)17(10,14)15/h2-5,11H,6-7H2,1H3,(H2,10,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXMVOQQADLPOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCC1=CC=C(C=C1)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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